molecular formula C16H20N2O3 B2886776 1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid CAS No. 1786257-57-5

1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

Cat. No. B2886776
M. Wt: 288.347
InChI Key: GRLYGYICNXISAZ-UHFFFAOYSA-N
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Description

1-(Phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a chemical compound with a complex structure. It belongs to the class of indole derivatives and contains a carbamoyl group attached to an octahydroindole ring. The compound’s systematic name reflects its substituents and ring structure.



Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization, carbamoylation, and ring closure. Researchers have explored various synthetic routes, such as:



  • Cyclization of Indole Precursors : Starting from suitable indole derivatives, the cyclization process forms the octahydroindole ring. This step often requires specific reagents and conditions.

  • Carbamoylation : Introducing the carbamoyl group involves reacting the cyclized intermediate with an appropriate carbamoylating agent.

  • Ring Closure : The final step connects the carbamoyl group to the indole ring, yielding the target compound.



Molecular Structure Analysis

The molecular formula of 1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is C₁₄H₁₈N₂O₂. Its three-dimensional structure reveals the arrangement of atoms, bond angles, and stereochemistry. Researchers have employed techniques like X-ray crystallography and NMR spectroscopy to elucidate its precise structure.



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:



  • Hydrolysis : Cleavage of the carbamoyl group under acidic or basic conditions.

  • Esterification : Reaction with alcohols to form esters.

  • Amide Formation : Interaction with amines to yield amides.

  • Decarboxylation : Removal of the carboxylic acid group.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point provides insight into its crystalline behavior.

  • Solubility : Researchers explore its solubility in various solvents (e.g., water, organic solvents).

  • Stability : Stability under different conditions (light, temperature, pH) impacts its practical use.


Safety And Hazards


  • Toxicity : Assessments of acute and chronic toxicity are crucial.

  • Handling Precautions : Researchers must follow safety protocols during synthesis and handling.

  • Environmental Impact : Consider its impact on ecosystems and biodegradability.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its pharmacological effects and potential therapeutic applications.

  • Structure-Activity Relationship : Correlate structural modifications with activity.

  • Formulation : Develop suitable formulations for drug delivery.


properties

IUPAC Name

1-(phenylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15(20)14-10-11-6-4-5-9-13(11)18(14)16(21)17-12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLYGYICNXISAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

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